N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Platelet Activating Factor (PAF) Antagonists
Research on N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide derivatives has shown promising results in the inhibition of Platelet Activating Factor (PAF), a critical mediator in inflammation and allergic reactions. These compounds, through their structure-activity relationships, have demonstrated the potential to act as PAF antagonists, thus providing a pathway for the development of new therapeutic agents in treating diseases where PAF plays a pivotal role. The introduction of a methyl group at a strategic position within the molecule has led to an enantioselective enhancement of potency, indicating the importance of stereochemistry in the biological activity of these compounds. This research paves the way for further exploration of quinazoline derivatives in the development of PAF antagonist drugs with improved efficacy and selectivity (Tilley et al., 1988).
Antiallergy Agents
In the realm of antiallergy medications, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been synthesized and evaluated, showing significant oral activity. This research underscores the potential of these derivatives as powerful antiallergy agents, surpassing the effectiveness of existing medications such as cromolyn sodium and doxantrazole in certain models. The findings suggest a promising direction for the development of novel antiallergy therapeutics, focusing on the structural modification of pyrido[2,1-b]quinazoline derivatives to enhance their efficacy and bioavailability. This approach holds the promise of offering more effective treatment options for allergy sufferers, highlighting the molecule's versatility in addressing different biological targets (Schwender et al., 1979).
Mechanism of Action
Target of Action
Many compounds with a quinoline structure, like “N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
The mode of action of such compounds often involves interactions with various biological targets. For example, some quinoline derivatives have been used to treat nocturnal leg cramps and arthritis .
Biochemical Pathways
Quinoline derivatives are known to play a role in cell biology and have been used in the treatment of various disorders .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives have been found to display various biologically vital properties .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, some compounds need to be stored in a dark place at a specific temperature to maintain their stability .
Properties
IUPAC Name |
N-benzyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-18-13-16(20(25)22-14-15-7-3-2-4-8-15)10-11-17(18)21(26)24-12-6-5-9-19(23)24/h2-4,7-8,10-11,13,19H,5-6,9,12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNSNYIFSWCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.